9,10-Dihydroanthracene

Catalog No.
S772828
CAS No.
613-31-0
M.F
C14H12
M. Wt
180.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Dihydroanthracene

CAS Number

613-31-0

Product Name

9,10-Dihydroanthracene

IUPAC Name

9,10-dihydroanthracene

Molecular Formula

C14H12

Molecular Weight

180.24 g/mol

InChI

InChI=1S/C14H12/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-8H,9-10H2

InChI Key

WPDAVTSOEQEGMS-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31

Canonical SMILES

C1C2=CC=CC=C2CC3=CC=CC=C31

Hydrogen Donor

9,10-Dihydroanthracene (DHA) is a valuable compound in scientific research due to its ability to act as a hydrogen donor. The two hydrogen atoms added to the anthracene molecule weaken the carbon-hydrogen bonds at the 9 and 10 positions, making them more readily available for transfer reactions . This property allows DHA to participate in various research applications, including:

  • Hydrogenation Reactions

    Researchers can use DHA to transfer hydrogen to other molecules, facilitating reduction reactions. For instance, a study investigated DHA's ability to transfer hydrogen atoms to fullerenes (C60 and C70) in the presence of a catalyst.

  • Understanding Hydrogen Abstraction

    DHA serves as a model molecule for studying the reactivity of transition metal complexes. By observing how these complexes interact with DHA's C-H bonds, scientists can gain insights into their hydrogen abstraction capabilities.

Other Applications

Beyond its role as a hydrogen donor, 9,10-dihyroanthracene finds use in other scientific research areas:

  • Organic Synthesis: DHA can be a starting material for the synthesis of other organic compounds. Its chemical structure allows for further functionalization through reactions at the unsubstituted ring positions.

Future Research Directions

The unique properties of 9,10-dihyroanthracene continue to be explored in scientific research. Potential future directions include:

  • Development of new catalytic systems for efficient hydrogen transfer reactions using DHA.
  • Investigation of DHA's role in hydrogen storage materials.
  • Examining DHA's applications in other organic synthesis pathways.

9,10-Dihydroanthracene (DHA) is an organic compound derived from a larger molecule called anthracene, which belongs to a class of chemicals known as polycyclic aromatic hydrocarbons (PAHs) []. PAHs are found in fossil fuels and can be formed during the incomplete burning of organic matter []. DHA is specifically obtained by adding two hydrogen atoms across a specific double bond within the anthracene structure [, ]. It is a colorless solid at room temperature [].

DHA has gained scientific interest due to its potential applications as a hydrogen storage material []. Unlike other hydrogen storage methods, DHA can store hydrogen without sacrificing the aromatic character of the anthracene molecule, which is crucial for its stability [].


Molecular Structure Analysis

DHA's structure consists of three fused six-membered carbon rings. Two hydrogen atoms are added across the bond between the 9th and 10th carbon positions in the central ring, creating a saturated carbon-carbon bond instead of a double bond [, ]. This addition disrupts the complete aromaticity of the molecule but not significantly, allowing DHA to retain some of the desirable properties of anthracene [].


Chemical Reactions Analysis

Synthesis: DHA can be synthesized in a laboratory setting through various methods. One common method involves the reduction of anthracene using a metal, such as sodium in ethanol, to break the double bond and add hydrogen atoms []. This reaction is an example of a Bouveault-Blanc reduction [].

C14H10 (anthracene) + 2 H2 → C14H12 (DHA)

Another method involves coupling benzyl chloride molecules using a catalyst to form the DHA structure [].

Decomposition: The specific decomposition pathway of DHA under various conditions is not extensively documented in scientific research. However, as a general principle, PAHs can undergo thermal decomposition at high temperatures, generating smaller aromatic hydrocarbons and other organic compounds [].


Physical And Chemical Properties Analysis

  • Melting point: 108-109 °C []
  • Boiling point: 312 °C []
  • Density: 1.19 g/mL []
  • Solubility: Soluble in organic solvents like benzene and toluene []

XLogP3

4.2

Boiling Point

305.0 °C

LogP

4.25 (LogP)

Melting Point

111.0 °C

UNII

Z142C238GB

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

613-31-0

Wikipedia

9,10-Dihydroanthracene

Dates

Modify: 2023-08-15
Park et al. Visible light enables catalytic formation of weak chemical bonds with molecular hydrogen. Nature Chemistry, DOI: 10.1038/s41557-021-00732-z, published online 12 July 2021

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